Silane, (1-ethenyldecyl)trimethyl-
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Overview
Description
Silane, (1-ethenyldecyl)trimethyl- is an organosilicon compound that features a silicon atom bonded to three methyl groups and a 1-ethenyldecyl group. This compound is part of the broader class of silanes, which are compounds containing silicon-hydrogen bonds. Silanes are known for their versatility in various chemical reactions and applications, particularly in the fields of materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-ethenyldecyl)trimethyl- typically involves the hydrosilylation of alkenes. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is often catalyzed by transition metals such as platinum, rhodium, or palladium. The general reaction conditions include:
Catalyst: Platinum-based catalysts like Karstedt’s catalyst.
Solvent: Non-polar solvents such as toluene or hexane.
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Silane, (1-ethenyldecyl)trimethyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions allows for high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, (1-ethenyldecyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various organosilicon derivatives.
Scientific Research Applications
Silane, (1-ethenyldecyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Silane, (1-ethenyldecyl)trimethyl- exerts its effects involves the formation of silicon-carbon bonds through hydrosilylation. The silicon atom’s ability to stabilize positive charges through hyperconjugation and its affinity for oxygen and fluorine atoms make it a versatile reagent in various chemical transformations. The molecular targets and pathways involved include the activation of alkenes and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Contains three methyl groups bonded to silicon.
Triethylsilane: Contains three ethyl groups bonded to silicon.
Vinyltrimethylsilane: Contains a vinyl group bonded to silicon.
Uniqueness
Silane, (1-ethenyldecyl)trimethyl- is unique due to the presence of the 1-ethenyldecyl group, which imparts distinct reactivity and properties compared to other silanes. This structural feature allows for specific applications in organic synthesis and materials science that are not achievable with simpler silanes.
Properties
CAS No. |
91899-34-2 |
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Molecular Formula |
C15H32Si |
Molecular Weight |
240.50 g/mol |
IUPAC Name |
dodec-1-en-3-yl(trimethyl)silane |
InChI |
InChI=1S/C15H32Si/c1-6-8-9-10-11-12-13-14-15(7-2)16(3,4)5/h7,15H,2,6,8-14H2,1,3-5H3 |
InChI Key |
FCZQYUUSFGITBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C=C)[Si](C)(C)C |
Origin of Product |
United States |
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